L-lactato de sodio

Descripción general

Descripción

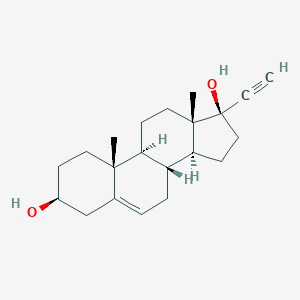

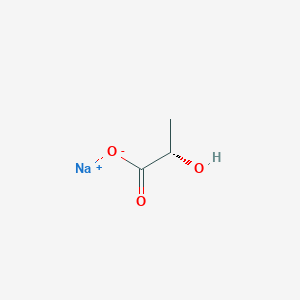

El L-Lactato de Sodio es la sal sódica del ácido L-láctico, un ácido orgánico que se encuentra naturalmente. Es común en el cuerpo humano, donde contribuye a varios procesos fisiológicos, como la regulación del pH y el metabolismo energético. El this compound se usa ampliamente en la industria alimentaria como conservante y regulador de la acidez, en cosméticos como humectante, y en medicina por sus propiedades tamponantes y de rehidratación .

Aplicaciones Científicas De Investigación

El L-Lactato de Sodio tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción quiral en la síntesis orgánica.

Biología: Actúa como sustrato metabólico en estudios de respiración celular.

Medicina: Se utiliza en soluciones intravenosas para la rehidratación y como tampón en formulaciones farmacéuticas.

Industria: Se emplea en la conservación de alimentos, cosméticos y producción de polímeros biodegradables

Mecanismo De Acción

El L-Lactato de Sodio ejerce sus efectos principalmente a través de su función en las vías metabólicas. Se convierte en piruvato por la lactato deshidrogenasa, que luego entra en el ciclo del ácido cítrico para la producción de energía. Además, el this compound puede actuar como una molécula de señalización, influyendo en varios procesos celulares como la regulación del pH y la modulación de la respuesta inmunitaria .

Compuestos Similares:

Dthis compound: Una mezcla racémica de sales de ácido D- y L-láctico.

D-Lactato de Sodio: La sal sódica del ácido D-láctico.

L-Lactato de Calcio: La sal de calcio del ácido L-láctico.

Comparación: El this compound es único en su alta solubilidad y funciones fisiológicas específicas. A diferencia del Dthis compound, que contiene ambos enantiómeros, el this compound es enantioméricamente puro, lo que lo hace más adecuado para ciertas aplicaciones bioquímicas. En comparación con el L-Lactato de Calcio, el this compound tiene una mejor solubilidad en agua, lo que es ventajoso en varias aplicaciones industriales y médicas .

Análisis Bioquímico

Biochemical Properties

Sodium L-lactate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is produced from pyruvate by the enzyme lactate dehydrogenase during anaerobic glycolysis or in proliferatively active cells . Sodium L-lactate exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .

Cellular Effects

Sodium L-lactate has diverse effects on various types of cells and cellular processes. It is an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . In the inflammatory microenvironment, lactate metabolism plays pivotal roles in acute and chronic inflammatory responses . Lactate also serves as an energetic shuttle and an efficient source of fuel .

Molecular Mechanism

Sodium L-lactate exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial electron transport chain (ETC) without being metabolized . Lactate-induced ETC activation increases pyruvate oxidation and lactate utilization . Mitochondrial ETC can sense the availability of lactate as a nutrient .

Temporal Effects in Laboratory Settings

The effects of Sodium L-lactate change over time in laboratory settings. For instance, lactate sensors have been developed to track subtle lactate fluctuations in vitro and in vivo . These devices have been validated in a small study of human volunteers, where lactate concentrations were raised and lowered through physical exercise and subsequent rest .

Dosage Effects in Animal Models

The effects of Sodium L-lactate vary with different dosages in animal models. For instance, infusion of exogenous hypertonic sodium lactate (HSL) increases cardiac output and stabilizes the haemodynamic profile . More comprehensive studies investigating haemodynamic or cardiovascular effects of HSL have been conducted using different animal models of disease .

Metabolic Pathways

Sodium L-lactate is involved in several metabolic pathways. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . Lactate is produced in cytosol from pyruvate .

Transport and Distribution

Sodium L-lactate is transported and distributed within cells and tissues. Lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) . Lactate is transported into neurons via monocarboxylate transporters .

Subcellular Localization

Current studies suggest that lactate can drive histone lactylation and modulate gene transcription directly

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El L-Lactato de Sodio se produce típicamente mediante la neutralización del ácido L-láctico con hidróxido de sodio. La reacción es sencilla e implica mezclar una solución acuosa de ácido L-láctico con hidróxido de sodio en condiciones controladas para formar this compound y agua:

C3H6O3+NaOH→C3H5NaO3+H2O

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la fermentación de fuentes de carbohidratos como el maíz o la remolacha azucarera para producir ácido L-láctico, que luego se neutraliza con hidróxido de sodio. El proceso incluye pasos como fermentación, purificación y neutralización para garantizar una alta pureza y rendimiento {_svg_2} .

Tipos de Reacciones:

Oxidación: El this compound puede sufrir oxidación para formar piruvato.

Reducción: Se puede reducir de nuevo a ácido láctico en ciertas condiciones.

Sustitución: El this compound puede participar en reacciones de sustitución donde el ion lactato es reemplazado por otros aniones.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones a menudo involucran ácidos u otras sales en condiciones controladas de pH.

Productos Principales:

Oxidación: Piruvato

Reducción: Ácido láctico

Sustitución: Varios derivados del lactato dependiendo del agente sustituto

Comparación Con Compuestos Similares

Sodium DL-Lactate: A racemic mixture of D- and L-lactic acid salts.

Sodium D-Lactate: The sodium salt of D-lactic acid.

Calcium L-Lactate: The calcium salt of L-lactic acid.

Comparison: Sodium L-Lactate is unique in its high solubility and specific physiological roles. Unlike Sodium DL-Lactate, which contains both enantiomers, Sodium L-Lactate is enantiomerically pure, making it more suitable for certain biochemical applications. Compared to Calcium L-Lactate, Sodium L-Lactate has better solubility in water, which is advantageous in various industrial and medical applications .

Propiedades

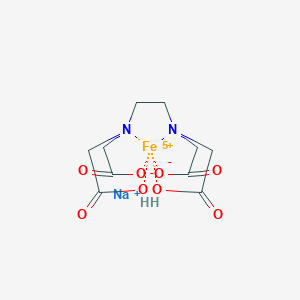

Número CAS |

867-56-1 |

|---|---|

Fórmula molecular |

C3H6NaO3 |

Peso molecular |

113.07 g/mol |

Nombre IUPAC |

sodium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

Clave InChI |

ZZUUMCMLIPRDPI-DKWTVANSSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

SMILES isomérico |

C[C@@H](C(=O)O)O.[Na] |

SMILES canónico |

CC(C(=O)O)O.[Na] |

Key on ui other cas no. |

867-56-1 |

Descripción física |

Liquid |

Sinónimos |

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?

A1: Sodium L-lactate is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.

Q2: Can sodium L-lactate be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?

A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as sodium L-lactate []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.

Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?

A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.

Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?

A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].

Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?

A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.

Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?

A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.

Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?

A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.

Q8: How does liver disease affect the kinetics of sodium L-lactate elimination?

A8: Individuals with liver disease exhibit slower clearance of intravenously infused sodium L-lactate compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.

Q9: Is there a relationship between blood lactate levels and insulin secretion?

A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing sodium L-lactate) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.

Q10: Does lactate supplementation via sodium L-lactate infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?

A10: Primed constant sodium L-lactate infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.

Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?

A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.

Q12: How does sodium L-lactate influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?

A12: Sodium L-lactate exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.

Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?

A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.

Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?

A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.

Q15: What happens to sodium L-lactate under simulated conditions of alumina refinery (hot sodium hydroxide solution)?

A15: Under simulated alumina refinery conditions, sodium L-lactate decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.

Q16: Does the structure of lactate influence its utilization in the body?

A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.

Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?

A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.

Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize sodium L-lactate for growth?

A18: Propionibacterium acnes, an anaerobic bacterium, utilizes sodium L-lactate as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.

Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?

A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

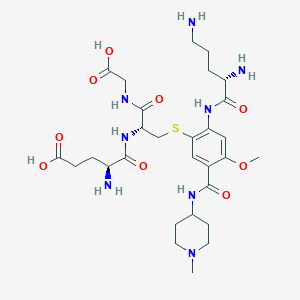

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)